

Application Note: Quantification of Butyl Myristate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Butyl Myristate*

Cat. No.: *B089461*

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Introduction

Butyl myristate (butyl tetradecanoate) is an ester of butyl alcohol and myristic acid, widely used as an emollient, lubricant, and skin-conditioning agent in cosmetics, personal care products, and pharmaceutical formulations.^[1] Accurate and reliable quantification of **butyl myristate** is crucial for quality control, formulation development, and stability testing to ensure product efficacy and safety. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **butyl myristate**.

Principle of the Method

This method utilizes reverse-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase (a mixture of acetonitrile and water).^[2] **Butyl myristate**, being a non-polar, lipophilic compound, is retained on the column and then eluted by the organic component of the mobile phase.^{[3][4]} Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. Detection is performed using an ultraviolet (UV) detector at a low wavelength, where the ester carbonyl group exhibits absorbance.

Experimental Protocols

1. Materials and Reagents

- **Butyl Myristate** reference standard (Purity ≥ 97%)
- HPLC grade Acetonitrile (MeCN)
- HPLC grade Water (e.g., Milli-Q or 18.2 MΩ·cm)
- HPLC grade Methanol (MeOH)
- 0.45 µm or 0.22 µm Syringe filters (Nylon or PTFE)
- Class A volumetric flasks, pipettes, and autosampler vials

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Thermostat
 - UV-Vis or Diode Array Detector (DAD)
- Analytical balance
- Sonicator
- Vortex mixer

3. Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the analysis of **butyl myristate**.

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and Water (85:15 v/v)
Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 210 nm
Injection Volume	10 μ L
Run Time	Approximately 10 minutes

4. Preparation of Standard Solutions

- Stock Standard Solution (1000 μ g/mL):
 - Accurately weigh approximately 25 mg of **butyl myristate** reference standard into a 25 mL volumetric flask.
 - Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
 - Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by performing serial dilutions of the stock solution with acetonitrile.
 - A suggested calibration range is 50 μ g/mL to 500 μ g/mL (e.g., 50, 100, 200, 350, 500 μ g/mL).

5. Sample Preparation

- Accurately weigh an appropriate amount of the sample (e.g., cream, lotion, or oil) estimated to contain about 10 mg of **butyl myristate** into a 50 mL volumetric flask.
- Add approximately 30 mL of acetonitrile. Vortex and sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.
- Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.[\[5\]](#)
- If the expected concentration is outside the calibration range, perform further dilutions with acetonitrile.

6. Analysis and Quantification

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in sequence, from the lowest concentration to the highest.
- Inject the prepared sample solutions. It is recommended to inject a blank (acetonitrile) and a standard periodically to ensure system stability.
- Record the peak area for **butyl myristate** in each chromatogram.
- Generate a linear calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **butyl myristate** in the sample solution using the calibration curve equation and the measured peak area.
- Calculate the final concentration of **butyl myristate** in the original sample, accounting for the initial sample weight and all dilution factors.

Data Presentation

The following table summarizes the typical quantitative performance parameters for this HPLC method. These values are representative and should be established during formal method validation.[\[6\]](#)

Validation Parameter	Acceptance Criteria / Typical Value
Retention Time (tR)	~ 5.8 min (Varies with exact column and system)
Linearity (Correlation Coefficient, r^2)	≥ 0.999
Range	50 - 500 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	~ 5 $\mu\text{g/mL}$ (Based on S/N $\geq 3:1$)
Limit of Quantitation (LOQ)	~ 15 $\mu\text{g/mL}$ (Based on S/N $\geq 10:1$)

Mandatory Visualization

The diagram below illustrates the logical workflow for the quantification of **butyl myristate** using the described HPLC method.

Caption: HPLC analytical workflow for **butyl myristate** quantification.

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